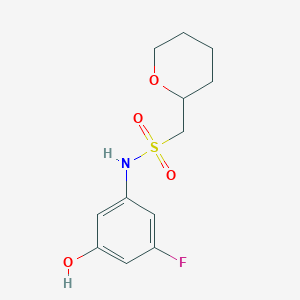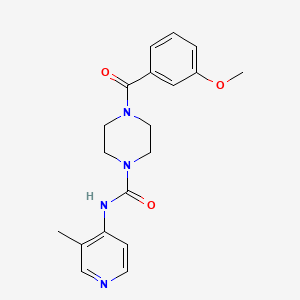
4-(3-methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction. This can be achieved by reacting piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylpyridinyl Group: The final step involves the coupling of the intermediate with 3-methylpyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-hydroxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide.
Reduction: Formation of 4-(3-methoxybenzyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release, ion flux, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxybenzoyl)piperazine: Lacks the methylpyridinyl group, which may result in different pharmacological properties.
N-(3-Methylpyridin-4-yl)piperazine-1-carboxamide: Lacks the methoxybenzoyl group, potentially altering its receptor binding affinity and activity.
Uniqueness
4-(3-Methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxybenzoyl and methylpyridinyl groups allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-methoxybenzoyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-13-20-7-6-17(14)21-19(25)23-10-8-22(9-11-23)18(24)15-4-3-5-16(12-15)26-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDPKYIOIXUJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methyl-1,3-thiazol-2-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7056478.png)
![3,5-difluoro-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056486.png)
![3-[4-(4-Bromo-2-methylbenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B7056499.png)
![(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7056504.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7056507.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056511.png)
![5-chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B7056517.png)
![3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7056525.png)
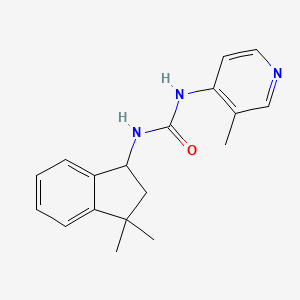
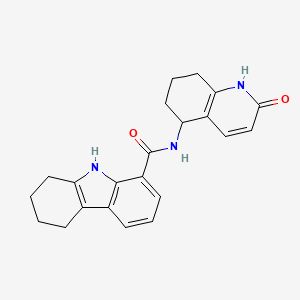
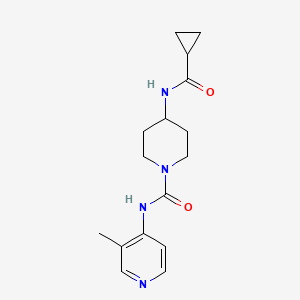
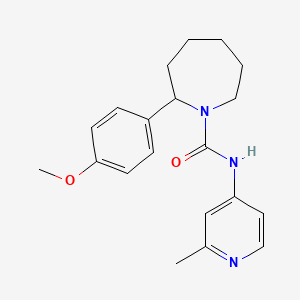
![(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7056573.png)
